Ethyl 2-methyl-5-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 2-methyl-5-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H10F3NO2 It is a derivative of nicotinic acid, featuring an ethyl ester group, a methyl group at the 2-position, and a trifluoromethyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-methyl-5-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-methyl-5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-(trifluoromethyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(trifluoromethyl)nicotinate: Similar structure but lacks the methyl group at the 2-position.
Methyl 2-methyl-5-(trifluoromethyl)nicotinate: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate: Similar structure but has a chlorine atom instead of a methyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a methyl group and a trifluoromethyl group on the nicotinic acid backbone. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
Ethyl 2-methyl-5-(trifluoromethyl)nicotinate is a synthetic derivative of nicotinic acid that exhibits notable biological activities, particularly in pharmacology. This compound has garnered attention for its potential therapeutic applications due to its unique structural features and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C10H10F3N1O2
- Molecular Weight : Approximately 227.19 g/mol
- Structural Features : The compound contains a pyridine ring with a trifluoromethyl group, which enhances lipophilicity and biological activity.
This compound is believed to interact with various molecular targets, including:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting inflammation and cell signaling processes.
- Receptor Modulation : The compound could modulate nicotinic acetylcholine receptors, which are implicated in various physiological functions.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. In studies, it exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 8 | Moderate |
Escherichia coli | 16 | Moderate |
Pseudomonas aeruginosa | 32 | Low |
Antiviral Activity
Research has indicated that derivatives of nicotinic acid, including this compound, may possess antiviral properties. Preliminary studies suggest that this compound could inhibit viral replication through mechanisms similar to those observed in other nicotinic acid derivatives.
Case Studies and Research Findings
- Study on RNase H Inhibition : A series of compounds based on the nicotinic acid scaffold showed promising results in inhibiting RNase H function associated with HIV-1 replication. This compound was included in broader studies evaluating its potential as a dual-target inhibitor, exhibiting an IC50 value in the low micromolar range .
- Synthesis and Biological Evaluation : The synthesis of this compound has been optimized to enhance yield and purity. Biological evaluations have confirmed its efficacy against various pathogens, indicating its potential as a lead compound for further drug development .
- Comparative Analysis with Similar Compounds : Comparative studies with other trifluoromethylated nicotinates have shown that the presence of the trifluoromethyl group significantly enhances biological activity, particularly in terms of lipophilicity and receptor affinity .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-4-7(10(11,12)13)5-14-6(8)2/h4-5H,3H2,1-2H3 |
InChI Key |
QFTXMMGZBOPVNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)C |
Origin of Product |
United States |
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